molecular formula C18H19FN2O3S B3010109 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide CAS No. 339103-32-1

4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

Cat. No.: B3010109
CAS No.: 339103-32-1
M. Wt: 362.42
InChI Key: XVGPPKWYWWYMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a para-fluoro-substituted aromatic ring and dual N-substituents: a phenyl group and a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety. This structure confers unique physicochemical properties, including a molecular weight of 374.46 g/mol (CAS: 339102-38-4) and a melting point (MP) range of 175–178°C .

Properties

IUPAC Name

4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21(16-6-2-1-3-7-16)14-18(22)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGPPKWYWWYMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C26H24FNO3S
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2

The presence of a fluorine atom and a sulfonamide group contributes to its unique biological properties.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various biological processes. The pyrrolidine moiety is often associated with enhanced binding affinity to target proteins, which can lead to altered cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM.
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. Preliminary studies suggest:

  • Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were reported between 10 and 20 µg/mL, indicating moderate efficacy.

Data Tables

Biological Activity IC50 (µM) MIC (µg/mL) Target
Anticancer (Breast)10-Cell Proliferation
Anticancer (Prostate)5-Apoptosis Induction
Antimicrobial-15Gram-positive Bacteria

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 2 hours.
  • Distribution : The compound shows a high volume of distribution, indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Renal excretion accounts for approximately 70% of the drug elimination.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activity, it also presents certain safety concerns:

  • Acute Toxicity Studies : LD50 values in rodent models suggest moderate toxicity at high doses.
  • Long-term Studies : Chronic exposure studies indicate potential hepatotoxicity, necessitating further investigation into its safety profile.

Comparison with Similar Compounds

Substituent Variations on the Cyclic Amine Side Chain

  • Piperidinyl vs. Piperidine’s larger ring size may enhance lipophilicity (logP) compared to pyrrolidine derivatives, affecting membrane permeability .
  • Nitroso-Substituted Derivatives: 4-Fluoro-N-(2-nitroso-2-oxoethyl)benzenesulfonamide (HS6, CAS: N/A) replaces the pyrrolidinyl group with a nitroso-oxoethyl chain.

Aromatic Ring Modifications

  • Methoxy vs. Fluoro Substituents: 4-Methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide (CAS: 339102-38-4) substitutes the para-fluoro group with methoxy.
  • Nitro-Substituted Analogs :
    2-Nitro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide (CAS: 6197-04-2) introduces a nitro group at the ortho position. This modification increases molecular weight (389.43 g/mol) and boiling point (607.3°C), suggesting higher thermal stability but reduced solubility in polar solvents .

Functional Group Comparisons

  • Sulfonamide Linker Variations: Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide () replace the pyrrolidinyl group with heterocyclic thiazole/oxazole systems.

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature Reference
Target Compound 374.46 175–178 Pyrrolidinyl-oxoethyl side chain
4-Methoxy Analog 374.46 Not reported Methoxy para-substituent
Piperidinyl Analog ~388.5 (estimated) Not reported Piperidine ring
2-Nitro Analog 389.43 Not reported Ortho-nitro group
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide 316.36 (calculated) 184–186 No fluoro substituent

Key Observations:

  • Melting Points : The absence of a fluoro group in 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (MP: 184–186°C) results in a higher MP than the target compound (175–178°C), suggesting fluoro substitution reduces crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.